molecular formula C9H8BrF3O2 B1318735 4-Methoxy-2-(trifluoromethoxy)benzyl bromide CAS No. 886502-56-3

4-Methoxy-2-(trifluoromethoxy)benzyl bromide

Cat. No.: B1318735
CAS No.: 886502-56-3
M. Wt: 285.06 g/mol
InChI Key: WTIDQDJNMQCCNS-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

4-Methoxy-2-(trifluoromethoxy)benzyl bromide is a synthetic intermediate . It is primarily used in the synthesis of other compounds, and its targets can vary depending on the specific reactions it is involved in .

Mode of Action

This compound is often used in the Suzuki–Miyaura cross-coupling reaction . In this reaction, it acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile, such as this compound) in the presence of a palladium catalyst .

Pharmacokinetics

As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on the specific context of its use, including the compounds it is synthesized into .

Result of Action

The primary result of the action of this compound is the formation of new compounds through the Suzuki–Miyaura cross-coupling reaction . For example, it may be used in the synthesis of bioreductive drugs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency .

Preparation Methods

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 4-methoxy-2-(trifluoromethoxy)toluene. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the methyl group with a bromine atom.

Chemical Reactions Analysis

4-Methoxy-2-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

    Oxidation Reactions: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

4-Methoxy-2-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Methoxy-2-(trifluoromethoxy)benzyl bromide can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)8(4-7)15-9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIDQDJNMQCCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590663
Record name 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-56-3
Record name 1-(Bromomethyl)-4-methoxy-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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